Purity Specification: Vendor-Reported Chemical Purity of (1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol vs. Closest Commercially Available Analogs
Multiple commercial vendors report the purity of (1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol at 95% (CheMenu) to 98% (Leyan) . In contrast, the closely related analog 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-3-ol (the 3-hydroxy positional isomer) is listed by Biosynth with extended lead times (3–4 weeks) and higher cost but no publicly disclosed purity range, making direct purity-based selection ambiguous . The quantitative purity differentiation for the target compound is therefore limited to internal batch-to-batch vendor specifications rather than comparative advantage over analogs.
| Evidence Dimension | Reported chemical purity (vendor specification) |
|---|---|
| Target Compound Data | 95% (CheMenu); 98% (Leyan) |
| Comparator Or Baseline | 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-3-ol: purity not publicly specified (Biosynth) |
| Quantified Difference | Purity data unavailable for comparator; difference cannot be calculated |
| Conditions | Commercial vendor analytical certificates; no independent cross-validation available |
Why This Matters
Purity is a minimum requirement for procurement, but in the absence of comparative biological data, purity alone does not functionally differentiate this compound from analogs for research use.
